diallyl 4-[4-(methoxycarbonyl)phenyl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate
Description
Diallyl 4-[4-(methoxycarbonyl)phenyl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate is a 1,4-dihydropyridine (1,4-DHP) derivative characterized by:
- Core structure: A 1,4-dihydropyridine ring substituted with methyl groups at the 2- and 6-positions.
- Ester groups: Diallyl esters at the 3,5-positions, which confer distinct physicochemical properties compared to diethyl or dimethyl analogs.
- 4-position substituent: A 4-(methoxycarbonyl)phenyl group, introducing electron-withdrawing effects that modulate electronic distribution and receptor interactions.
1,4-DHPs are widely studied for their calcium channel antagonist activity, particularly in cardiovascular therapeutics. The diallyl ester variant, however, remains less explored compared to its diethyl or dimethyl counterparts, necessitating a comparative analysis with structurally related compounds .
Properties
IUPAC Name |
bis(prop-2-enyl) 4-(4-methoxycarbonylphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO6/c1-6-12-29-22(26)18-14(3)24-15(4)19(23(27)30-13-7-2)20(18)16-8-10-17(11-9-16)21(25)28-5/h6-11,20,24H,1-2,12-13H2,3-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBLQFJGTVNTQJT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OCC=C)C2=CC=C(C=C2)C(=O)OC)C(=O)OCC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Ester Group Variations
| Compound Name | 3,5-Ester Groups | 4-Position Substituent | Key Properties/Activity | References |
|---|---|---|---|---|
| Target compound | Diallyl | 4-(Methoxycarbonyl)phenyl | Potential calcium antagonism; Allyl esters may enhance lipophilicity | [6], [19] |
| Diethyl 4-[4-(methoxycarbonyl)phenyl]-... | Diethyl | 4-(Methoxycarbonyl)phenyl | Higher metabolic stability due to ethyl esters; Moderate Ca²⁺ antagonism (IC₅₀ ~10⁻⁷–10⁻⁶ M) | [6], [19] |
| Dimethyl 4-(3-hydroxyphenyl)-... | Dimethyl | 3-Hydroxyphenyl | Increased solubility (polar -OH group); Reduced membrane permeability | [18] |
| Dibenzyl 4-(4-chlorophenyl)-... | Dibenzyl | 4-Chlorophenyl | Enhanced steric bulk; Chlorine substituent may improve receptor affinity | [1] |
- Key Insight : Allyl esters (C₃H₅) balance lipophilicity and steric effects between smaller methyl/ethyl and bulkier benzyl groups. This may optimize tissue penetration while maintaining metabolic stability .
4-Position Substituent Comparisons
- Chlorophenyl () : Electron-withdrawing Cl atom enhances dipole interactions but may reduce solubility.
- Hydroxyphenyl () : Polar -OH group improves aqueous solubility but increases susceptibility to oxidative degradation .
- 3-Nitrophenyl (e.g., Benidipine) : Strong electron-withdrawing nitro group enhances Ca²⁺ channel blocking potency (IC₅₀ ~10⁻⁸ M for nifedipine) but raises toxicity risks .
Pharmacological Activity
Calcium Channel Antagonism
- The target compound’s 4-(methoxycarbonyl)phenyl group and allyl esters likely position it as a moderate-potency Ca²⁺ antagonist. Symmetrical diesters (e.g., diethyl or diisopropyl) generally exhibit optimal activity, while bulky esters (e.g., t-Bu) cause irreversible inhibition in guinea pig ileal smooth muscle assays .
- Activity Ranking :
Nifedipine (IC₅₀ = 1.43 × 10⁻⁸ M) > Diethyl analogs (IC₅₀ ~10⁻⁷ M) ≈ Target compound (predicted) > Dibenzyl analogs (IC₅₀ ~10⁻⁶ M) .
Metabolic Stability
- Allyl esters may undergo faster hepatic hydrolysis via cytochrome P450 compared to diethyl esters, reducing plasma half-life .
- highlights that 1,4-DHPs with hydrolyzable spacers (e.g., acyloxymethyl groups) are susceptible to Candida rugosa lipase, suggesting similar vulnerabilities for allyl esters .
Physicochemical Properties
†Calculated for C₂₄H₂₅NO₆ (diallyl ester).
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for diallyl 4-[4-(methoxycarbonyl)phenyl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate, and how can purity be maximized?
- The compound is synthesized via multi-step reactions, typically starting with Hantzsch dihydropyridine synthesis. Key steps include:
- Condensation : Reacting substituted aldehydes (e.g., 4-methoxycarbonylbenzaldehyde) with β-keto esters (e.g., diallyl acetoacetate) and ammonium acetate under reflux in ethanol .
- Solvent optimization : Polar aprotic solvents like DMF improve yield, while controlled temperatures (70–90°C) prevent side reactions .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization (ethanol or methanol) are standard for isolating high-purity crystals (>98%) .
Q. Which spectroscopic techniques are critical for structural confirmation of this dihydropyridine derivative?
- 1H/13C NMR : Confirm the presence of the 1,4-dihydropyridine ring (distinct NH proton at δ 8.5–9.0 ppm) and ester groups (diallyl δ 4.2–4.5 ppm; methoxycarbonyl δ 3.8–4.0 ppm) .
- IR spectroscopy : Detect ester C=O stretches (~1720 cm⁻¹) and NH bending (~3300 cm⁻¹) .
- X-ray crystallography : Resolve the planar 1,4-dihydropyridine core and substituent orientations (e.g., methoxycarbonylphenyl at C4) .
Q. How does the methoxycarbonylphenyl substituent influence the compound’s physicochemical properties?
- The electron-withdrawing methoxycarbonyl group increases ring oxidation potential, stabilizing the dihydropyridine core against air oxidation .
- It enhances lipophilicity (logP ~3.5), improving membrane permeability, as shown in analogs with similar substituents .
Advanced Research Questions
Q. What computational strategies can predict reaction pathways for modifying the diallyl ester groups?
- Quantum chemical calculations (e.g., DFT) model transition states for ester hydrolysis or substitution. For example, Candida rugosa lipase (CRL) selectively cleaves acyloxymethyl esters under mild conditions (pH 7.0, 37°C) .
- Reaction path search algorithms (e.g., artificial force-induced reaction method) identify optimal conditions (solvent, catalyst) for functionalizing the diallyl groups without destabilizing the dihydropyridine core .
Q. How can contradictory bioactivity data (e.g., calcium channel vs. kinase inhibition) be resolved for this compound?
- Target-specific assays : Use patch-clamp electrophysiology (for calcium channels) and kinase profiling panels (e.g., Eurofins KinaseScan) to clarify selectivity .
- Structure-activity relationship (SAR) studies : Compare analogs with varying C4 substituents (e.g., 4-chlorophenyl vs. methoxycarbonylphenyl) to isolate key pharmacophores .
Q. What experimental designs mitigate challenges in scaling up synthesis while maintaining stereochemical integrity?
- Flow chemistry : Continuous reactors with temperature/pH control reduce racemization risks during esterification .
- In situ monitoring : Raman spectroscopy tracks reaction progress and intermediate stability in real time .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
